Fluorescein dipropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIABCNYUKDBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649960 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7276-28-0 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7276-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Photophysical Investigations of Fluorescein Dipropionate
Advanced Fluorescence Spectroscopy for FDPr Characterization
Advanced fluorescence spectroscopy techniques are pivotal in understanding the behavior of fluorogenic compounds like FDPr. While FDPr itself is non-fluorescent, these methods are essential for characterizing the fluorescent product, fluorescein (B123965), which is generated upon enzymatic hydrolysis. adipogen.com
Fluorescein dipropionate, in its intact ester form, does not exhibit significant fluorescence and therefore lacks a characteristic emission spectrum. adipogen.com Its primary role is to act as a substrate that, upon cleavage by enzymes such as esterases, yields fluorescein. The resulting fluorescein molecule is intensely fluorescent. adipogen.com
The analysis of excitation and emission spectra is therefore focused on the product, fluorescein. The fluorescence of fluorescein is characterized by a strong absorption of blue light and an emission in the green region of the spectrum. opsweb.org The peak excitation wavelength for fluorescein is approximately 495-498 nm, with a peak emission wavelength around 517-520 nm. aatbio.comwikipedia.org The rate of increase in fluorescence intensity at these wavelengths is directly proportional to the rate of fluorescein production, which in turn correlates with the enzymatic activity being measured. adipogen.com
Table 1: Spectroscopic Properties of Fluorescein (Hydrolysis Product of FDPr)
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Peak Excitation | ~495 nm | wikipedia.org |
| Peak Emission | ~520 nm | wikipedia.org |
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. As a non-fluorescent compound, the quantum yield of this compound is effectively zero.
However, the hydrolysis product, fluorescein, possesses a very high quantum yield, making it an excellent fluorescent marker. adipogen.com The quantum yield of fluorescein is reported to be high in various solvents, for instance, 0.79 in neutral ethanol (B145695) and up to 0.97 in basic ethanol. omlc.orgaatbio.comomlc.org This high efficiency is a key reason for the widespread use of fluorescein and its precursors like FDPr. The quantum yield can be influenced by environmental factors such as pH and the presence of certain salts. researchgate.net For example, the quantum yield for fluorescein in a 0.1 N NaOH solution is reported as 0.92. researchgate.net
Photostability refers to a fluorophore's ability to resist photochemical degradation or photobleaching upon exposure to light. While specific photostability studies on this compound are not extensively documented, the photostability of its fluorescent product, fluorescein, is a critical parameter for its applications.
Fluorescein, like many organic dyes, is susceptible to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce after repeated excitation. nih.gov The rate of photobleaching can be influenced by the intensity of the excitation light and the local chemical environment, including the concentration of reactive oxygen species (ROS). nih.gov Studies have compared the photostability of fluorescein derivatives like fluorescein isothiocyanate (FITC) with other dyes, often finding that newer synthetic dyes may offer greater photostability. celljournal.org The investigation of photostability is crucial for ensuring the reliability and reproducibility of fluorescence-based assays that rely on the enzymatic conversion of FDPr to fluorescein.
Time-Resolved Fluorescence Techniques for Elucidating FDPr Photophysics
Time-resolved fluorescence techniques provide deeper insights into the excited-state dynamics of fluorophores. bmglabtech.com For a system involving FDPr, these methods are not used to study the non-fluorescent precursor itself, but rather to characterize the appearance and local environment of the fluorescent product, fluorescein. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the fluorescence lifetime of a fluorophore at each point in an image. wikipedia.orgedinst.com The fluorescence lifetime is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. nih.gov This property is often sensitive to the fluorophore's local micro-environment, such as pH, ion concentration, and molecular binding, but is independent of fluorophore concentration. wikipedia.orgsemi.ac.cn
In the context of FDPr, FLIM is not applied to the compound directly. Instead, it is used to study the fluorescein produced upon enzymatic cleavage. By measuring the fluorescence lifetime of the generated fluorescein, researchers can obtain information about the intracellular environment where the enzymatic activity is occurring. nih.gov The fluorescence lifetime of fluorescein is approximately 4.0 nanoseconds, but this can change due to quenching effects or interactions within the cellular milieu. nih.govnih.gov FLIM can therefore be used to monitor the kinetics of FDPr hydrolysis and probe the environment in which the reaction takes place. nih.gov
Ultrafast transient absorption spectroscopy, also known as flash photolysis or pump-probe spectroscopy, is a technique used to study the dynamics of excited states, including those that are non-emissive. edinst.comedinst.com In this method, a "pump" laser pulse excites a fraction of the molecules in a sample, and a subsequent, time-delayed "probe" pulse measures the change in absorption. nih.gov By varying the delay between the pump and probe, the evolution of the excited states can be tracked on timescales from femtoseconds to nanoseconds. edinst.com
This technique is advantageous because it can investigate non-emissive states and photochemical reaction intermediates that are invisible to fluorescence spectroscopy. edinst.comnih.gov While literature on the direct transient absorption spectroscopy of this compound is scarce, the technique has been applied to its product, fluorescein, to study its complex photophysics across different prototropic forms (cation, neutral, anion, dianion). osti.gov These studies provide detailed information on the relaxation dynamics from the excited state. osti.gov Theoretically, transient absorption spectroscopy could be used to characterize the short-lived, non-fluorescent excited state of FDPr itself, but research has predominantly focused on the highly relevant photophysics of the fluorescent end-product.
Enzymatic Hydrolysis and Bioactivation Mechanisms of Fluorescein Dipropionate
FDPr as a Fluorogenic Substrate for Esterase Activity
Fluorescein (B123965) dipropionate serves as a fluorogenic substrate primarily for detecting esterase activity. oup.com The underlying principle of its use is a two-step process of bioactivation. First, the non-polar and non-fluorescent FDPr molecule readily permeates intact cell membranes. karazin.ua Once inside a viable cell, it becomes a target for intracellular non-specific esterases. karazin.ua
These enzymes catalyze the hydrolysis of the two propionate (B1217596) ester groups from the fluorescein backbone. This cleavage reaction releases the propionate groups and yields the fluorescein molecule. Fluorescein, in its anionic form, is a highly polar molecule and is unable to easily pass back through the intact cell membrane. karazin.ua Consequently, it accumulates within the cytoplasm of viable cells that possess active esterases. karazin.ua This intracellular accumulation results in a bright green fluorescence when the cells are excited with the appropriate wavelength of light, allowing for the direct visualization and quantification of esterase activity. karazin.uaoup.com This mechanism makes FDPr a useful probe in applications such as measuring microbial activity and assessing cell viability. karazin.uanih.gov
Kinetics of Esterase-Mediated FDPr Hydrolysis
The rate at which esterases convert Fluorescein dipropionate into fluorescein is governed by several key kinetic parameters, including the concentrations of both the enzyme and the substrate, as well as environmental factors like pH and temperature. While specific kinetic data for FDPr is not extensively detailed in the available literature, the hydrolysis follows general principles of enzyme kinetics, and data from similar fluorescein esters like Fluorescein Diacetate (FDA) provide valuable insights. nih.govasm.org
Enzyme Concentration Dependence
In enzymatic reactions, the rate of product formation is directly dependent on the concentration of the active enzyme, assuming the substrate is not a limiting factor. Increasing the concentration of esterase leads to a proportional increase in the rate of FDPr hydrolysis and, consequently, a faster rate of fluorescence generation. This linear relationship holds true as long as the substrate concentration is saturating, meaning there are ample FDPr molecules available for every active site of the enzyme. This principle is fundamental to using FDPr to quantify enzymatic activity, where the fluorescence signal's intensity over time can be correlated to the amount of active enzyme present in a sample.
pH and Temperature Optima for Hydrolysis
The catalytic activity of enzymes is highly dependent on both pH and temperature. Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. Outside of this range, the enzyme's structure can be altered, leading to a significant decrease in or complete loss of function.
For the hydrolysis of fluorescein esters, the optimal conditions can vary depending on the source of the esterase. A study on esterase activity from Saccharomyces cerevisiae using a fluorescein derivative found that esterase activity was higher at elevated temperatures, with measurements conducted at 40°C. asm.orgresearchgate.net Another example using a fluorescein-dipropionate substrate for detecting Salmonella mentions incubating the sample at 37°C with a pH optimum of 7.5. google.com Generally, many esterases function optimally under neutral to slightly alkaline conditions and at moderate temperatures, but specific values are highly dependent on the particular enzyme.
Table 2: General Optimal Conditions for Esterase Activity
| Parameter | General Optimal Range | Reference Example |
|---|---|---|
| pH | 7.0 - 9.0 (Neutral to slightly alkaline) | Optimal pH of 7.5 mentioned for an FDPr-based assay. google.com |
| Temperature | 37°C - 40°C (Mesophilic range) | Incubation at 37°C or 40°C is common for assays involving fluorescein esters. asm.orgresearchgate.netgoogle.com |
Identification and Characterization of Enzymes Responsible for FDPr Cleavage
The cleavage of this compound is not limited to a single enzyme but is carried out by a broad range of hydrolytic enzymes. The term "non-specific esterases" is often used, highlighting the substrate promiscuity of these enzymes. karazin.ua Assays using the similar compound Fluorescein diacetate (FDA) are sensitive to several enzyme classes, including lipases, esterases, and proteases, suggesting a similar breadth of activity for FDPr.
Specific Esterase Families and Isoforms
The primary enzymes responsible for the hydrolysis of small-molecule esters like FDPr belong to the carboxylesterase (CES) family, which are part of the larger α/β-hydrolase fold superfamily. These enzymes are widespread in nature, found in organisms from bacteria to mammals, and are known for their role in metabolizing xenobiotics and activating ester-based prodrugs.
Non-Specific Esterase Activity
The bioactivation of this compound is primarily catalyzed by the activity of non-specific esterases. These enzymes, which belong to the hydrolase superfamily, are ubiquitous in nature and are found in various tissues and cell types. sigmaaldrich.com They catalyze the cleavage of ester bonds in a wide range of substrates. cnr.it In the case of FDPr, non-specific esterases hydrolyze the two propionate ester linkages, releasing fluorescein and two molecules of propionic acid.
This enzymatic reaction transforms the colorless and non-fluorescent FDPr into the intensely fluorescent fluorescein. The rate of fluorescein production is directly proportional to the esterase activity present in the sample. This principle is the foundation for using FDPr in various enzymatic assays. mdpi.com The activity of these esterases can vary between different cell types; for instance, non-specific esterase activity in monocytes can be inhibited by sodium fluoride, while the activity in granulocytes remains unaffected, a characteristic used for cell differentiation. purdue.edu
Intracellular Bioactivation Pathways of FDPr
The conversion of FDPr to its fluorescent form within a living cell is a multi-step process that begins with its entry into the cell and culminates in its enzymatic conversion in specific cellular compartments. nih.gov This intracellular bioactivation is essential for the use of FDPr as a probe for cellular viability and metabolic activity. wikipedia.org
Cellular Uptake Mechanisms of FDPr
As a lipophilic and non-polar molecule, this compound readily traverses intact cell membranes to enter the cytoplasm. smolecule.com The primary mechanism for this entry is believed to be passive diffusion, a process driven by the concentration gradient of the compound across the plasma membrane. nih.gov This transport mechanism does not require the cell to expend energy. dovepress.com
The uptake rate is generally proportional to the extracellular concentration of the substrate. nih.gov Once inside the cell, the rapid hydrolysis of FDPr to the membrane-impermeable fluorescein maintains a low intracellular concentration of the substrate, thereby sustaining the concentration gradient and facilitating further uptake. nih.gov Other cellular uptake mechanisms, such as various forms of endocytosis (including phagocytosis, macropinocytosis, and clathrin- or caveolae-mediated endocytosis), are typically involved in the internalization of larger particles or nanoparticles and are less likely to be the primary route for a small molecule like FDPr. tandfonline.commdpi.comresearchgate.net
Cytosolic and Organelle-Specific Esterase Localization and Activity
Following its diffusion across the plasma membrane, FDPr becomes a substrate for intracellular esterases. These enzymes are not uniformly distributed throughout the cell but are localized to specific compartments, including the cytosol and various organelles. Research on different cell and tissue types has shown that esterase activity is present in both microsomal and cytosolic fractions. nih.gov
In epidermal models, for example, total esterase activity was found to be significantly higher in the cytosolic fraction compared to the microsomal fraction. nih.gov This suggests that a substantial portion of FDPr bioactivation occurs in the cytoplasm. However, esterases are also present within organelles such as lysosomes, which are known to be hydrolytically competent compartments. nih.gov The specific localization of these enzymes is crucial as it determines where the fluorescent signal originates within the cell, providing insights into the metabolic activity of different cellular compartments.
Methodologies for Assessing Enzymatic Activity with FDPr
The enzymatic conversion of FDPr to fluorescein provides a robust method for quantifying esterase activity. The increase in fluorescence intensity over time can be measured using several sensitive detection methods. sigmaaldrich.com
Spectrofluorometric Assays
Spectrofluorometry is a widely used technique to measure the enzymatic hydrolysis of FDPr. researchgate.net This method involves monitoring the increase in fluorescence of the reaction solution over time using a spectrofluorometer. creative-enzymes.com The assay is highly sensitive, allowing for the detection of low levels of enzyme activity. nih.govnih.gov
In a typical assay, a sample containing the enzyme (such as cell lysate or purified enzyme) is mixed with a buffered solution containing FDPr. The instrument is set to excite the sample at the optimal wavelength for fluorescein (approximately 490 nm) and measure the emitted light at its peak emission wavelength (around 514-520 nm). tandfonline.comresearchgate.net The rate of the reaction (initial velocity) is determined from the linear portion of the fluorescence-versus-time curve. This continuous measurement allows for detailed kinetic analysis of the enzyme. nih.govmdpi.com
Table 1: Parameters for a Typical Spectrofluorometric Esterase Assay
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | This compound (FDPr) | researchgate.net |
| Product | Fluorescein | mdpi.com |
| Excitation Wavelength | ~490 nm | tandfonline.com |
| Emission Wavelength | ~514-520 nm | tandfonline.comresearchgate.net |
| Detection Method | Real-time fluorescence monitoring | nih.gov |
| Quantification | Rate of increase in fluorescence intensity | mdpi.com |
Microplate Reader-Based Assays
For higher throughput analysis, enzymatic assays using FDPr can be adapted to a microplate format. thermofisher.comthermofisher.com Microplate readers are instruments designed to measure signals from samples in 96-well, 384-well, or even higher density plates. fishersci.sebmglabtech.com This format is ideal for screening large numbers of samples, such as in drug discovery or for comparing enzyme activity across many different conditions. tecan.comthermofisher.com
The principle of the assay remains the same as the spectrofluorometric method. colostate.edu Small volumes of reactants are placed in the wells of a black-walled, clear-bottom microplate, which is designed to minimize autofluorescence and well-to-well crosstalk. fishersci.se The plate reader automatically injects the substrate to start the reaction and then measures the fluorescence in each well over time. bmglabtech.com This allows for the simultaneous kinetic analysis of many reactions, providing a rapid and efficient means of assessing esterase activity. cnr.itmdpi.com
Table 2: Comparison of Assay Formats for FDPr Hydrolysis
| Feature | Spectrofluorometric Assay (Cuvette) | Microplate Reader-Based Assay | Source |
|---|---|---|---|
| Throughput | Low (one sample at a time) | High (multiple samples simultaneously) | mdpi.comthermofisher.com |
| Sample Volume | Milliliters | Microliters | thermofisher.com |
| Application | Detailed kinetic studies of a single sample | High-throughput screening, dose-response curves | researchgate.nettecan.com |
| Automation | Manual or semi-automated | Easily automated | thermofisher.com |
| Sensitivity | High | High | researchgate.netnih.gov |
Mentioned Compounds
Flow Cytometry for Single-Cell Analysis
Flow cytometry is a powerful technology that enables the rapid multi-parametric analysis of single cells suspended in a fluid stream. nih.gov This technique utilizes lasers to illuminate cells, and the resulting scattered and fluorescent light signals are captured by detectors. nih.gov These signals provide information about the physical and chemical properties of individual cells, such as their relative size, granularity, and the presence of specific biomarkers. nih.gov
One of the key applications of flow cytometry is the analysis of cellular functions and viability at the single-cell level. nih.govseattlechildrens.org This is often achieved using fluorogenic substrates that become fluorescent upon enzymatic activity within viable cells. classimed.detoku-e.com this compound, a derivative of fluorescein, serves as such a substrate, allowing for the assessment of intracellular esterase activity.
The principle behind the use of this compound in flow cytometry lies in its bioactivation. The non-fluorescent this compound molecule can readily cross the membrane of living cells. Once inside the cell, it is hydrolyzed by nonspecific intracellular esterases. toku-e.comnih.gov This enzymatic cleavage removes the two propionate groups from the fluorescein backbone, converting it into the highly fluorescent molecule, fluorescein. toku-e.com Cells with intact membranes retain the fluorescein, leading to an accumulation of fluorescence that is directly proportional to the esterase activity. toku-e.comnih.gov This fluorescence can then be detected and quantified on a cell-by-cell basis using a flow cytometer. classimed.de
The intensity of the fluorescence signal from each cell provides a quantitative measure of its esterase activity. classimed.de This allows for the identification and characterization of different cell subpopulations within a heterogeneous sample based on their metabolic state. classimed.denih.gov For instance, viable cells will exhibit high fluorescence, while dead or dying cells with compromised membranes or reduced enzymatic activity will show little to no fluorescence. toku-e.com
The kinetics of the enzymatic hydrolysis of fluorescein esters are a critical factor in these assays. Studies on similar compounds like fluorescein diacetate (FDA) show that the hydrolysis follows Michaelis-Menten kinetics. nih.gov The rate of hydrolysis and the subsequent efflux of the fluorescent product from the cell are important parameters that need to be considered for accurate analysis. nih.gov Different fluorescein esters exhibit varying rates of hydrolysis and cellular retention of the fluorescent product. nih.gov
The table below presents a comparison of kinetic parameters for different fluorescein-based esterase substrates, highlighting the factors that are crucial for their application in flow cytometry.
| Substrate | Hydrolysis Product | Cellular Efflux Half-life | Key Characteristics for Flow Cytometry |
| Fluorescein Diacetate (FDA) | Fluorescein | ~16 minutes | Rapid hydrolysis, but also rapid efflux of fluorescein. nih.gov |
| Carboxyfluorescein Diacetate (CFDA) | Carboxyfluorescein | ~94 minutes | Slower hydrolysis than FDA, but better retention of the fluorescent product. nih.gov |
| BCECF-AM | BCECF | >2 hours | Slower hydrolysis, but excellent retention of the fluorescent product, making it optimal for flow cytoenzymology. nih.gov |
This table provides a comparative overview of different fluorescein-based substrates used to assess intracellular esterase activity. The choice of substrate can significantly impact the results of a flow cytometry experiment.
The application of this compound and similar fluorogenic substrates in flow cytometry allows for the detailed investigation of cellular heterogeneity, cell viability, and metabolic activity in large cell populations with single-cell resolution. nih.govclassimed.denih.gov
Applications of Fluorescein Dipropionate in Cellular and Molecular Biology Research
Advanced Bioimaging Applications of FDPr
The unique properties of Fluorescein (B123965) dipropionate make it an effective probe for a range of bioimaging applications, allowing researchers to visualize and analyze dynamic processes within living cells.
The conversion of non-fluorescent FDPr to fluorescent fluorescein by intracellular esterases enables the real-time visualization of viable cells. Live-cell imaging allows for the monitoring of dynamic cellular events that would otherwise be missed with static endpoint techniques. sigmaaldrich.com The intensity of the fluorescence generated is proportional to the esterase activity, providing a direct indication of cellular viability and metabolic state. wikipedia.org This method is frequently employed in fluorescence microscopy to assess the health of cell cultures and their response to various stimuli. The ability to observe these processes as they happen is a significant advantage in understanding cellular function. nih.govnih.gov
Principle of Action: FDPr, a non-fluorescent and cell-permeable compound, is hydrolyzed by intracellular esterases.
Outcome: Production of fluorescein, a green fluorescent compound.
Application: Real-time visualization and viability assessment of living cells. sigmaaldrich.comwikipedia.org
The localization of the fluorescent signal generated from FDPr can provide insights into the subcellular distribution of esterase activity. While fluorescein itself tends to diffuse throughout the cytosol, the initial sites of its generation can indicate regions of high enzymatic activity. nih.gov By using advanced imaging techniques like confocal microscopy, researchers can obtain high-resolution images that may help in mapping the distribution of esterases within different cellular compartments. nih.govnih.gov However, it is important to note that the rapid diffusion of the resulting fluorescein molecule can sometimes limit the precise pinpointing of the enzymatic activity to a specific organelle. springernature.com
Numerous cellular processes are intrinsically linked to the activity of esterases. FDPr serves as a valuable substrate to monitor these activities in real-time. For instance, changes in esterase activity are often associated with cell proliferation, differentiation, and apoptosis. By measuring the fluorescence intensity from FDPr hydrolysis, researchers can quantitatively assess the impact of various treatments or environmental conditions on these fundamental cellular processes. This approach has been widely adopted in cytotoxicity assays and drug screening protocols where a decrease in esterase activity, and thus fluorescence, can signify cell death or metabolic impairment.
| Cellular Process | Role of Esterase Activity | Application of FDPr |
| Cell Viability | Indicator of metabolic health | High fluorescence correlates with viable cells. |
| Apoptosis | Decreased esterase activity in dying cells | Reduction in fluorescence intensity over time. |
| Drug Efficacy | Modulation of cellular metabolism | Screening for compounds that affect cell health. |
Fluorescent Probes for Sensing Biological Analytes and Conditions
Beyond general bioimaging, FDPr and its parent compound fluorescein are integral to the development of sophisticated fluorescent probes for sensing specific biological analytes and physiological conditions within cells. researchgate.netnih.gov
The fluorescence emission of fluorescein, the product of FDPr hydrolysis, is highly sensitive to the surrounding pH. semanticscholar.orgnih.gov This property allows it to be used as an intracellular pH indicator. nih.gov The fluorescence intensity of fluorescein decreases as the pH becomes more acidic. nih.gov This pH-dependent fluorescence spectrum is the basis for determining the intracellular pH of individual cells. nih.gov
For more precise pH measurements that are independent of probe concentration and other variables, ratiometric techniques are employed. nih.govmetu.edu.tr Ratiometric fluorescent probes are designed to have two or more emission or excitation wavelengths, where one is sensitive to the analyte (in this case, pH) and the other serves as a reference. nih.govnih.gov By taking the ratio of the fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm for fluorescein), a more accurate and quantitative measurement of intracellular pH can be obtained. aatbio.com This method minimizes interference from factors like photobleaching and variations in probe concentration. nih.gov
Key Characteristics of Fluorescein as a pH Indicator:
pKa: Approximately 6.4, making it suitable for measuring pH changes in the physiological range of the cytoplasm.
Spectral Shift: The excitation spectrum of fluorescein shifts with pH, allowing for ratiometric measurements. nih.gov
Application: Monitoring cytosolic pH and the pH of some cellular organelles. nih.govaatbio.com
The primary application of FDPr is the detection of non-specific esterase activity in living cells. nih.gov The hydrolysis of the propionate (B1217596) esters by carboxylesterases is a direct measure of the enzymatic activity within the cell. nih.govresearchgate.net This method is highly sensitive and can be used to quantify enzymatic activity in a variety of cell types. berkeley.edumdpi.com
The detection of esterase activity is crucial for several reasons:
Cell Viability and Cytotoxicity: As mentioned earlier, esterase activity is a reliable indicator of cell health. wikipedia.org
Drug Metabolism: Carboxylesterases play a significant role in the metabolism of many drugs. Probes like FDPr can be used to study the activity of these enzymes in drug discovery and development. nih.gov
Disease Diagnosis: Aberrant esterase activity has been linked to various diseases, and probes that can detect this activity could have diagnostic potential. nih.gov
The use of fluorogenic probes like FDPr provides a non-invasive and real-time method to study enzymatic activity in the complex environment of a living cell. semanticscholar.orgumassmed.edumdpi.com
| Enzyme Class | Substrate | Product | Detection Method |
| Esterases | Fluorescein dipropionate (non-fluorescent) | Fluorescein (fluorescent) | Fluorescence microscopy, flow cytometry, spectrophotometry |
Sensing of Reactive Oxygen Species (ROS) and Oxidative Stress
This compound (FDPr) serves as a valuable tool in the detection of reactive oxygen species (ROS) and the subsequent assessment of oxidative stress within cellular environments. The underlying principle of its application lies in its chemical transformation upon interaction with cellular components. FDPr, a non-fluorescent molecule, can readily permeate the cell membrane. Once inside the cell, intracellular esterases cleave the propionate groups, yielding fluorescein. This fluorescein derivative can then be oxidized by various ROS, leading to the generation of a highly fluorescent product. nih.govresearchgate.net This process allows for the visualization and quantification of ROS levels, providing insights into the oxidative state of the cell.
The use of fluorescent probes like FDPr offers several advantages for studying oxidative stress, including high sensitivity and high spatial resolution in microscopic imaging. nih.govresearchgate.net The scientific community continuously seeks new and sensitive tools to better understand the mechanisms of ROS in both biological functions and deleterious effects. nih.gov When cells experience an overproduction of ROS or a depletion of antioxidants, they undergo oxidative stress, which can lead to cellular damage through the oxidation of biomolecules. nih.govresearchgate.net
One method to detect intracellular ROS involves monitoring the photobleaching of fluorescein. nih.gov In studies using Jurkat-T-lymphocytes and Prostate-Cancer-3 (PC-3) cells, the photobleaching of fluorescein was utilized as a probe to detect the cellular response to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov Interestingly, the decay time of fluorescence showed a concentration-dependent response to H₂O₂, suggesting a complex regulatory mechanism of intracellular oxidative-stress protective systems. nih.gov
Below is a table summarizing key characteristics of fluorescein-based probes for ROS detection:
| Feature | Description | References |
| Principle of Detection | Enzymatic cleavage of propionate groups by intracellular esterases followed by oxidation of the resulting fluorescein by ROS to yield a fluorescent product. | nih.govresearchgate.net |
| Advantages | High sensitivity, high spatial resolution, and suitability for microscopic imaging. | nih.govresearchgate.net |
| Cellular Application | Permeates cell membranes, allowing for the detection of intracellular ROS and oxidative stress. | nih.govresearchgate.net |
| Example Application | Monitoring fluorescein photobleaching to quantify cellular response to H₂O₂-induced oxidative stress in cancer cell lines. | nih.gov |
Metal Ion Detection and Bioimaging
Fluorescent probes are indispensable tools for the detection and imaging of metal ions in biological systems, owing to their high sensitivity, selectivity, and ability to provide real-time, non-invasive monitoring. bohrium.commdpi.com The abnormal homeostasis of metal ions is implicated in a variety of diseases, making their detection crucial for understanding pathological processes. rsc.org Fluorescein and its derivatives have been functionalized to create chemosensors for a range of metal ions. mdpi.com
The design of these fluorescent sensors often involves incorporating a specific ion-binding unit (a receptor) with the fluorescein fluorophore. Upon binding of the target metal ion, the photophysical properties of the fluorescein molecule are altered, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantification of the metal ion concentration.
For instance, fluorescein-based chemosensors have been developed for the highly selective and sensitive detection of mercury(II) ions (Hg²⁺) in aqueous environments and even within living cells. mdpi.com These sensors can exhibit a significant fluorescence enhancement upon binding to Hg²⁺, with detection limits in the micromolar range. mdpi.com The utility of such probes extends to real-world applications, including the analysis of environmental water samples.
The table below provides examples of fluorescein-based chemosensors for metal ion detection:
| Target Ion | Sensor Design Principle | Application | References |
| Mercury(II) (Hg²⁺) | Hydrazone derivative of fluorescein | Detection in water and living cells | mdpi.com |
| Copper(II) (Cu²⁺) | Various fluorescein derivatives | Bioimaging | researchgate.net |
| Zinc(II) (Zn²⁺) | Various fluorescein derivatives | Bioimaging | researchgate.net |
| Aluminum(III) (Al³⁺) | Benzoindole-based sensor | Detection in various real samples | mdpi.com |
The development of these fluorescent probes contributes significantly to the field of bioimaging, enabling researchers to visualize the distribution and dynamics of metal ions within cellular and subcellular compartments. mdpi.comrsc.org
Investigating Biomolecular Interactions with FDPr
This compound, and more broadly fluorescein-labeled molecules, are extensively used to study a variety of biomolecular interactions. The principle often relies on changes in the fluorescence properties of the fluorescein tag upon interaction with a binding partner.
Protein-Ligand Binding Studies
Fluorescence-based techniques are powerful for characterizing the interactions between proteins and their ligands. nih.gov One of the most common methods is fluorescence polarization (FP). nih.govresearchgate.net In an FP assay, a small fluorescently labeled ligand (such as a fluorescein-labeled molecule) is excited with polarized light. When the ligand is unbound and free in solution, it tumbles rapidly, and the emitted light is depolarized. However, when the ligand binds to a much larger protein, its tumbling is slowed considerably, and the emitted light remains polarized. nih.gov This change in polarization can be measured to determine the extent of binding and to calculate binding affinities (Kd). bohrium.com
The advantages of FP assays include their homogenous format (no separation of bound and free ligand is required), which makes them suitable for high-throughput screening. nih.gov
The following table summarizes the application of fluorescence polarization in protein-ligand binding studies:
| Technique | Principle | Information Obtained | Advantages | References |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a protein. | Binding affinity (Kd), stoichiometry of binding. | Homogenous assay, suitable for high-throughput screening, non-destructive. | nih.govresearchgate.net |
Nucleic Acid Interaction Analysis
The interaction between proteins and nucleic acids is fundamental to many cellular processes. Fluorescently labeled nucleic acids are key tools for studying these interactions. nih.gov Techniques such as Fluorescence Electrophoretic Mobility Shift Assay (F-EMSA) and Fluorescence Polarization (FP) can be used to quantitatively assess these binding events. nih.gov
In F-EMSA, a fluorescently labeled DNA or RNA probe is incubated with a protein of interest, and the resulting complexes are separated by gel electrophoresis. The bound complexes migrate more slowly than the free probe, allowing for the visualization and quantification of the interaction. FP can be used in a complementary manner to determine binding affinities in solution. nih.gov
Another method, Protein-Induced Fluorescence Enhancement (PIFE), relies on the observation that the fluorescence of certain dyes, like Cy3, increases upon protein binding in their vicinity. nih.gov This phenomenon can be used for the steady-state quantification of protein-nucleic acid interactions. nih.gov
The table below outlines common fluorescence-based methods for studying nucleic acid interactions:
| Method | Principle | Application | References |
| Fluorescence Electrophoretic Mobility Shift Assay (F-EMSA) | Separation of fluorescently labeled nucleic acid-protein complexes from free nucleic acid by gel electrophoresis. | Qualitative and quantitative analysis of protein-nucleic acid binding. | nih.gov |
| Fluorescence Polarization (FP) | Measurement of the change in polarization of a fluorescently labeled nucleic acid upon protein binding. | Determination of binding affinities in solution. | nih.gov |
| Protein-Induced Fluorescence Enhancement (PIFE) | Enhancement of fluorescence of a dye-labeled nucleic acid upon protein binding. | Quantitative assessment of protein-nucleic acid interactions. | nih.gov |
Membrane Permeability and Lipid Interaction Studies
Fluorescent probes are widely employed to investigate the properties of lipid membranes, including their permeability and interactions with other molecules. nih.gov The fluorescence of a probe can be sensitive to the local environment, such as the polarity and fluidity of the lipid bilayer. mdpi.com
Fluorescein-phosphatidylethanolamine (Fluorescein-PE) is a probe used to study the surface properties of lipid bilayers. nih.gov Its fluorescence intensity is dependent on the local pH, which is in turn influenced by the local electrostatic potential generated by the orientation of lipid headgroups. nih.gov Studies have shown that the effectiveness of Fluorescein-PE as a reporter of the local electrostatic field depends on the phase of the lipid bilayer, being more reliable in the gel phase than in the liquid-crystalline state. nih.gov
The use of fluorescent probes can, however, perturb the very membrane they are intended to study. researchgate.net Therefore, it is crucial to consider the potential effects of the dye itself on the membrane's structure and properties when interpreting experimental results. researchgate.net
The following table details the use of fluorescein-based probes in membrane studies:
| Probe | Property Studied | Key Findings | References |
| Fluorescein-PE | Surface electrostatic potential of lipid bilayers | Reporter efficacy is dependent on the membrane phase (gel vs. liquid-crystalline). | nih.gov |
| General Fluorescent Probes | Membrane fluidity, polarity, and lipid packing | Can be used to visualize membrane domains and assess changes in membrane properties. | mdpi.comresearchgate.net |
FDPr in Drug Delivery System Research
Fluorescein and its derivatives, including FDPr, are valuable tools in the research and development of drug delivery systems. purdue.eduariel.ac.il Their fluorescent properties allow for the tracking and visualization of drug carriers and the monitoring of drug release. researchgate.netnih.gov
By incorporating a fluorescent probe like fluorescein into a drug delivery vehicle, such as nanoparticles or liposomes, researchers can monitor its biodistribution, cellular uptake, and intracellular trafficking. nih.gov This provides crucial information for optimizing the design of targeted drug delivery systems.
Furthermore, fluorescein-drug conjugates can be designed to monitor drug release. ariel.ac.il In such systems, the fluorescence of the fluorescein moiety may be quenched when it is part of the conjugate. Upon cleavage of a linker by specific enzymes or changes in the microenvironment (e.g., pH), the drug is released, and the fluorescein's fluorescence is restored. ariel.ac.il This "switch-on" mechanism provides a direct readout of drug release.
The table below summarizes the applications of fluorescein-based compounds in drug delivery research:
| Application | Method | Purpose | References |
| Tracking Drug Carriers | Incorporation of fluorescein into nanoparticles, liposomes, etc. | To visualize the biodistribution, cellular uptake, and trafficking of the drug delivery system. | purdue.edunih.gov |
| Monitoring Drug Release | Use of fluorescein-drug conjugates with cleavable linkers. | To detect the release of the drug from the carrier based on a change in fluorescence. | ariel.ac.ilresearchgate.net |
| Theranostics | Combination of a therapeutic agent and a fluorescent imaging agent in a single system. | To simultaneously diagnose and treat diseases. | nih.gov |
The use of fluorescent probes in drug delivery research is a rapidly evolving field, with ongoing efforts to develop new probes with improved photophysical properties and targeting capabilities. nih.gov
Monitoring Drug Release and Distribution
The ability to monitor drug release and distribution in real-time is crucial for developing effective therapeutic strategies. Fluorescein derivatives are widely used to create fluorescent drug conjugates that allow for the direct visualization of these processes.
The core principle involves attaching a fluorescein-based reporter to a drug molecule via a biodegradable linker. ariel.ac.ileventact.com This conjugate is designed to be non-fluorescent. When the conjugate reaches its target environment, the linker is cleaved by specific enzymes or changes in pH, releasing the drug and the now fluorescent reporter. ariel.ac.il This "switch-on" fluorescence provides a direct signal of drug release. ariel.ac.il Researchers can then use techniques like fluorescence microscopy and flow cytometry to monitor the drug's distribution within tissues and cells. eventact.com
Studies have successfully bound bifunctional, on-off switchable fluorescein reporters to various anticancer drugs, including chlorambucil, tubulizine, and curcumin, using different biodegradable linkers. eventact.com The rate of drug release, which is directly correlated with the increase in fluorescence intensity, was found to be highly dependent on the nature of the linker, with cleavage half-lives ranging from 20 seconds to 14 hours. eventact.com This tunability allows for the design of drug delivery systems with controlled release profiles.
Table 1: Research Findings on Fluorescein-Conjugate Drug Release
| Drug Conjugate | Linker Type | Release Half-Life | Monitoring Technique |
| Fluorescein-Chlorambucil | Biodegradable Acrylate | Varies (20s - 14h) | Fluorescence Spectroscopy, LC/MS |
| Fluorescein-Tubulizine | Biodegradable Acrylate | Varies (20s - 14h) | Fluorescence Spectroscopy, LC/MS |
| Fluorescein-Curcumin | Biodegradable Acrylate | Varies (20s - 14h) | Fluorescence Spectroscopy, LC/MS |
| Fluorescein-Amonafide | Biodegradable Acrylate | Varies (20s - 14h) | Fluorescence Spectroscopy, LC/MS |
Assessment of Bioavailability
Bioavailability, the proportion of a substance that enters the circulation and is able to have an active effect, can be effectively assessed using fluorescein-based probes. The intensity of fluorescence measured in a target tissue over time directly correlates with the concentration of the probe, providing a quantitative measure of its uptake and retention. nih.gov
A notable application is in ophthalmology, where researchers compared the bioavailability of fluorescein delivered via a novel freeze-dried lyophilisate system versus conventional preservative-free eye drops. nih.govnih.gov The concentration of fluorescein in the cornea and anterior chamber of the eye was measured using fluorophotometry. nih.gov The results demonstrated a significantly higher bioavailability for the novel delivery system.
In the first 30 minutes after application, the mean fluorescein concentration in the cornea and anterior chamber was up to 16 times higher in eyes treated with the lyophilisate compared to those that received eye drops. nih.govnih.gov Furthermore, 8 to 12 hours after application, the fluorescein concentration in the cornea of the lyophilisate group remained twice as high as baseline values, whereas the concentration in the eye-drop group had returned to baseline. nih.govnih.gov These findings conclusively showed the superior bioavailability achieved with the innovative lyophilisate system. nih.gov
Table 2: Comparative Ocular Bioavailability of Fluorescein Delivery Systems
| Time Point | Delivery System | Mean Corneal Concentration | Key Finding |
| First 30 minutes | Lyophilisate | Up to 16x higher than eye drop | Significantly higher initial uptake |
| First 30 minutes | Conventional Eye Drop | Baseline for comparison | Lower initial uptake |
| 8 - 12 hours | Lyophilisate | 2x higher than baseline | Prolonged retention and bioavailability |
| 8 - 12 hours | Conventional Eye Drop | Returned to baseline values | Rapid clearance |
Integration into Novel Drug Delivery Vehicles
This compound and similar derivatives are frequently incorporated into advanced drug delivery systems, such as lipid-based nanosystems, to act as tracking agents. nih.gov By labeling the delivery vehicle itself, researchers can non-invasively monitor its journey through complex biological systems, like the eye, to confirm it reaches the intended target site. nih.gov
This strategy is essential during the development phase of nanocarriers to validate their distribution and positioning. nih.gov For instance, fluorescein has been used to track vancomycin-loaded nanostructured lipid carriers (NLCs) and to demonstrate the enhanced targeting ability of mRNA-based solid lipid nanoparticles (SLNs). nih.gov The fluorescence intensity of the SLN formulations was shown to be significantly higher than that of the naked mRNA, confirming the effectiveness of the delivery vehicle. nih.gov
By tracking the fluorescent nanocarrier, scientists can infer the biodistribution of the encapsulated, non-fluorescent therapeutic agent. Studies have used this method to reveal the specific pathways that topically administered nanosystems take to reach the back of the eye, including corneal, conjunctival, and systemic routes. nih.gov
Table 3: Fluorescein Integration in Novel Drug Delivery Research
| Delivery Vehicle | Loaded Agent | Research Objective |
| Nanostructured Lipid Carriers (NLCs) | Vancomycin (tracked by Fluorescein) | Tracking of drug carrier distribution |
| Solid Lipid Nanoparticles (SLNs) | mRNA (tracked by Fluorescein) | Demonstrate enhanced targeting ability |
| Liposomal Suspensions | Therapeutic Agent (Fluorescein as tracer) | Evaluate corneal and conjunctival pathways |
| Cubosomes | Penetration Enhancers (tracked by Nile Red) | Assess the role of different lipids as penetration enhancers |
Advanced Research Methodologies Employing Fluorescein Dipropionate
Flow Cytometry in FDPr-Based Assays
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. abcam.com When used in conjunction with Fluorescein (B123965) Dipropionate, it provides a quantitative measure of intracellular esterase activity on a cell-by-cell basis, which is often correlated with cell viability. nih.govufrgs.br
The fundamental principle of FDPr-based flow cytometry assays lies in the enzymatic conversion of the non-fluorescent FDPr to fluorescein by non-specific esterases within living cells. adipogen.com The intensity of the green fluorescence emitted by the trapped fluorescein is directly proportional to the esterase activity and the integrity of the cell membrane required to retain the fluorescent product. This allows for the differentiation and quantification of viable and non-viable cell populations.
Detailed Research Findings:
Assessment of Cell Viability: Studies have utilized fluorescein-based assays in flow cytometry to assess cell survival after various insults. For instance, the viability of chondrocytes and sarcoma cells has been evaluated after physical injury and chemotherapy, demonstrating a high correlation between fluorescein fluorescence and histological assessments of cell viability in vivo. nih.gov
Monitoring Cell Proliferation: By labeling cells with fluorescent dyes, their proliferation can be tracked over several generations as the dye is distributed among daughter cells, leading to a sequential halving of fluorescence intensity. This allows for the analysis of proliferation kinetics and precursor cell frequency.
Apoptosis Detection: While FDPr primarily indicates esterase activity and membrane integrity, it can be used in multiparametric flow cytometry in conjunction with other markers to distinguish between apoptotic, necrotic, and viable cell populations. For example, co-staining with markers like propidium (B1200493) iodide, which only enters cells with compromised membranes, allows for a more detailed analysis of cell death mechanisms. nih.gov
Table 1: Applications of FDPr-Based Flow Cytometry
| Application | Principle | Measured Parameter | Cell Type Example |
| Cell Viability Assessment | Enzymatic conversion of FDPr to fluorescein by intracellular esterases in viable cells. | Green fluorescence intensity | Chondrocytes, Sarcoma Cells nih.gov |
| Proliferation Tracking | Sequential halving of fluorescence intensity with each cell division. | Decrease in fluorescence per cell | Human Peripheral Blood Mononuclear Cells |
| Apoptosis and Necrosis Differentiation | Co-staining with membrane-impermeant dyes (e.g., Propidium Iodide). | Differential fluorescence signals | Murine Fibroblasts, Human Corneal Cells nih.gov |
Confocal Laser Scanning Microscopy (CLSM) with FDPr
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the creation of thin optical sections through a fluorescent specimen, effectively eliminating out-of-focus light. ucc.ie When used with Fluorescein Dipropionate, CLSM enables the visualization of intracellular esterase activity with precise spatial resolution within single cells and tissues. nih.gov
The process involves the excitation of fluorescein, the product of FDPr hydrolysis, using a laser of a specific wavelength (e.g., 488 nm). evidentscientific.comresearchgate.net The emitted fluorescence is then detected through a pinhole aperture, which rejects scattered light from outside the focal plane. This results in sharp, detailed images of fluorescein distribution within the cell, providing insights into the localization of esterase activity and cellular morphology.
Detailed Research Findings:
In Vivo Histopathology: CLSM with intravenous administration of fluorescein has been explored as a tool for in vivo histopathology during endoscopy, allowing for real-time imaging of tissue architecture. nih.gov The quality and contrast of the images are time-dependent, with the best results typically obtained shortly after the administration of the fluorophore. nih.gov
Visualization of Intracellular Dynamics: The use of fluorescent probes in CLSM allows for the study of dynamic processes in living cells and tissues. evidentscientific.com With FDPr, it is possible to visualize changes in intracellular enzyme activity in response to various stimuli or experimental conditions.
Optical Properties in Biological Environments: Studies on the optical properties of fluorescein in ex vivo tumor tissue using CLSM have revealed a bathochromic shift (a shift to longer wavelengths) and a broadening of the emission spectrum compared to in vitro conditions. nih.gov This is attributed to the pH sensitivity of the dye and concentration-dependent reabsorption effects. nih.gov
Quantitative Fluorescence Spectroscopy for Enzyme Kinetics
Quantitative fluorescence spectroscopy is a highly sensitive method used to measure the rate of enzyme-catalyzed reactions by monitoring the change in fluorescence intensity over time. patsnap.com this compound serves as an excellent substrate for these assays, as its hydrolysis by esterases leads to a significant increase in fluorescence, providing a direct measure of enzyme activity. adipogen.comjasco-global.com
The assay is typically performed by incubating the enzyme with varying concentrations of FDPr and measuring the initial reaction velocity (v) at each substrate concentration. jasco-global.com This data can then be used to determine key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), by fitting the data to the Michaelis-Menten equation. jasco-global.comwikipedia.org
Detailed Research Findings:
Determination of Michaelis-Menten Parameters: By systematically varying the substrate concentration and measuring the corresponding reaction rates, researchers can construct a Michaelis-Menten plot to calculate Vmax and Km. jasco-global.com A low Km value indicates a high affinity of the enzyme for the substrate. jasco-global.com
Real-Time Kinetic Analysis: Fluorescence-based assays allow for the continuous monitoring of enzyme reactions in real-time, which is particularly useful for studying enzyme inhibitors and activators. patsnap.comnih.gov
Single-Cell Enzyme Kinetics: Advanced microfluidic techniques combined with fluorescence microscopy have enabled the study of enzyme kinetics within single cells. By exposing permeabilized cells to different concentrations of a fluorogenic substrate like fluorescein diphosphate, it is possible to generate quantitative estimates of intracellular enzyme activity. nih.gov
Table 2: Enzyme Kinetic Parameters Determined Using Fluorescein-Based Substrates
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Hexokinase | Fructose | kcat | 400 s⁻¹ | nih.gov |
| Hexokinase | ATP-fructose | KM | 200 µM | nih.gov |
| β-galactosidase | Resorufin-β-D-galactopyranoside | KM | 363 µM | utexas.edu |
Development of High-Throughput Screening Assays with FDPr
High-Throughput Screening (HTS) involves the automated testing of large numbers of chemical compounds to identify those that modulate the activity of a specific biological target, such as an enzyme. moleculardevices.combellbrooklabs.com Assays based on this compound are well-suited for HTS due to their simplicity, sensitivity, and compatibility with microplate formats. nih.govnih.gov
In a typical HTS assay for enzyme inhibitors, the enzyme is incubated with FDPr and a compound from a chemical library. A decrease in the rate of fluorescein production compared to a control without the compound indicates that the compound is an inhibitor of the enzyme. Fluorescence polarization is another technique that can be adapted for HTS, where the change in the polarization of fluorescent light upon enzyme-substrate interaction is measured. nih.govnih.gov
Detailed Research Findings:
Identification of Enzyme Inhibitors: Fluorescence-based assays are a common method for HTS campaigns targeting various enzymes, including kinases, phosphatases, and proteases. researchgate.netdrugtargetreview.com
Assay Optimization: The quality and reliability of HTS assays are often assessed using statistical parameters like the Z' factor, which helps in optimizing the assay conditions for screening purposes. researchgate.net
Versatility of Fluorescence-Based HTS: A wide range of biological targets have been interrogated using fluorescence polarization assays in HTS, demonstrating the versatility of this approach in drug discovery. nih.gov
In Vitro and Ex Vivo Model Systems for FDPr Studies
In vitro and ex vivo model systems are indispensable tools in biomedical research, providing a bridge between cellular-level studies and whole-organism physiology. This compound and related fluorescein-based dyes are frequently used in these models to assess cell viability, distribution, and function. biorxiv.orgnih.gov
In vitro models, such as cell cultures and tissue-engineered constructs, allow for the study of cellular processes in a controlled environment. researchgate.netnih.gov Ex vivo models, which involve the use of tissues or organs studied outside the body, provide a more complex and physiologically relevant context. nih.govnih.gov
Detailed Research Findings:
In Vitro Cell Viability in Tissue Engineering: Fluorescein diacetate (FdA), a compound similar to FDPr, has been used to develop a field measure of cell viability in tissue-engineered skin substitutes. The fluorescence intensity was found to correlate significantly with cell inoculation density and other viability assays. researchgate.netnih.gov
Drug Resistance in 3D Cancer Models: In multicellular tumor spheroids, an in vitro model that mimics the microenvironment of solid tumors, fluorescent probes like calcein (B42510) acetoxymethyl ester (calcein-AM) have been used to study drug efflux pump activity and assess drug resistance. biorxiv.org
Ex Vivo Fluorescence Imaging: The optical properties of fluorescein have been characterized in ex vivo tumor tissue, which is crucial for the application of fluorescein-guided surgery and for validating its use as an optical probe in various analytical techniques. nih.gov Furthermore, ex vivo fluorescence imaging of organs after intravenous injection of fluorescently labeled peptides has been used to study their biodistribution. mdpi.com
Future Directions and Emerging Research Avenues for Fluorescein Dipropionate
Development of Next-Generation FDPr-Based Probes with Enhanced Specificity and Sensitivity
A primary area of future research is the rational design and synthesis of novel FDPr-based probes with improved performance characteristics. While FDPr is a valuable tool, its specificity can be limited by the ubiquitous nature of intracellular esterases. Therefore, efforts are underway to develop next-generation probes that can be selectively activated by specific enzymes or in particular cellular microenvironments.
Key Research Thrusts:
Enzyme-Specific Activation: Modifying the propionate (B1217596) ester groups to be recognizable and cleavable by specific enzymes beyond general esterases. This could involve incorporating peptide or saccharide moieties that are substrates for proteases or glycosidases, respectively.
Targeted Delivery: Conjugating FDPr to molecules that target specific cell types or subcellular organelles. This would concentrate the probe at the site of interest, increasing the signal-to-noise ratio and providing more precise spatial information.
Enhanced Photophysical Properties: Chemical modifications to the fluorescein (B123965) core to improve quantum yield, photostability, and to shift the excitation and emission wavelengths to the near-infrared region for deeper tissue penetration.
Researchers are actively exploring the functionalization of the fluorescein scaffold to create a diverse library of derivatives. nih.govnih.govresearchgate.net This approach allows for the systematic evaluation of structure-activity relationships and the identification of compounds with optimal properties for specific applications. nih.govnih.govresearchgate.net The goal is to develop probes that are not only highly sensitive but also highly specific, enabling the detection of subtle changes in enzymatic activity associated with various disease states. nih.govuark.edunih.gov
Integration of FDPr with Nanotechnology for Advanced Biosensing and Imaging
The convergence of nanotechnology and fluorescence-based sensing opens up new possibilities for FDPr. Encapsulating or conjugating FDPr with various nanomaterials can enhance its stability, solubility, and delivery to target sites. Furthermore, nanomaterials can act as scaffolds for creating multifunctional probes that combine imaging with other functionalities.
Emerging Applications:
Nanoparticle-Based Delivery Systems: Loading FDPr into nanoparticles, such as liposomes or polymeric nanoparticles, can protect the probe from premature degradation and facilitate its transport across biological barriers. mdpi.com
Quantum Dot Conjugates: Coupling FDPr to quantum dots can create Förster Resonance Energy Transfer (FRET) based sensors, where the fluorescence of the quantum dot is modulated by the enzymatic cleavage of the propionate groups from FDPr.
Multifunctional Nanoprobes: Integrating FDPr into nanostructures that also carry therapeutic agents or other imaging modalities (e.g., magnetic nanoparticles for MRI) can lead to the development of theranostic platforms.
The use of fluorescent nanosystems for drug tracking and theranostics is a rapidly growing field. mdpi.com By incorporating FDPr into these systems, it is possible to monitor the release of a drug and its therapeutic effect simultaneously.
Clinical Translation Potential of FDPr-Based Diagnostic and Theranostic Tools
A significant long-term goal is the translation of FDPr-based technologies from the laboratory to the clinic. The inherent fluorescence of the cleaved product of FDPr makes it a promising candidate for developing new diagnostic and intraoperative imaging tools.
Potential Clinical Applications:
Cancer Detection and Surgery: FDPr-based probes could be used to identify cancerous tissues with elevated esterase activity, aiding in tumor delineation during surgery.
Ophthalmic Imaging: Building on the established use of fluorescein in angiography, FDPr could be developed for more specific imaging of enzymatic activity in the eye, providing insights into diseases like diabetic retinopathy and macular degeneration. nih.govdrugbank.comopsweb.org
Theranostics: The development of FDPr-based theranostic agents that combine diagnosis and therapy in a single platform is a particularly exciting avenue. nih.govnih.govresearchgate.net For instance, a probe could be designed to release a cytotoxic drug upon activation by a tumor-specific enzyme, while simultaneously generating a fluorescent signal for imaging. nih.govnih.govresearchgate.net
The evolution of fluorescein into a potential theranostic tool is an active area of research. nih.govnih.govresearchgate.net By functionalizing the fluorescein molecule, researchers aim to create compounds that not only have enhanced fluorescent properties but also possess therapeutic activity. nih.govnih.govresearchgate.net
Computational Modeling and Simulation of FDPr Interactions
Computational approaches are becoming increasingly important in the design and optimization of fluorescent probes. Molecular modeling and simulation can provide valuable insights into the interactions of FDPr with enzymes and other biological molecules, guiding the development of new probes with improved properties.
Computational Strategies:
Molecular Docking: Simulating the binding of FDPr and its derivatives to the active sites of various enzymes to predict their substrate specificity.
Molecular Dynamics Simulations: Modeling the dynamic behavior of FDPr within a biological environment to understand its stability, conformational changes, and interactions with surrounding molecules.
Quantum Mechanical Calculations: Predicting the photophysical properties of new FDPr derivatives to guide the synthesis of probes with desired excitation and emission spectra.
By leveraging computational tools, researchers can screen large virtual libraries of potential FDPr derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation. This in silico approach can significantly accelerate the development of next-generation probes.
Multimodal Imaging Approaches Incorporating FDPr
To obtain a more comprehensive understanding of complex biological processes, there is a growing trend towards multimodal imaging, which combines the strengths of different imaging techniques. FDPr, with its fluorescent signal, can be integrated with other imaging modalities to provide complementary information.
Multimodal Combinations:
Fluorescence and Magnetic Resonance Imaging (MRI): Developing probes that are both fluorescent and MRI-active would allow for high-resolution anatomical imaging with MRI and sensitive functional imaging with fluorescence. nih.govnih.govfiercebiotech.comfda.govfda.gov
Fluorescence and Positron Emission Tomography (PET): Creating dual-modality PET/fluorescence probes would enable whole-body imaging with PET to identify regions of interest, followed by high-resolution fluorescence imaging for detailed analysis. nih.govnih.govmdpi.comitnonline.comyoutube.com
Fluorescence and Mass Spectrometry Imaging: A closely related compound, fluorescein diacetate (FDA), has been used in spatial single-cell metabolomics, where it is detectable by both fluorescence microscopy and matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. nih.gov This approach allows for the correlation of cellular metabolism with spatial location.
Multimodal imaging provides a more complete picture of biological systems, from the whole organism down to the single-cell level. researchgate.netresearchgate.netnih.govnih.gov The integration of FDPr into multimodal imaging strategies will undoubtedly lead to new discoveries in various fields of biomedical research.
Exploration of FDPr in Systems Biology and Omics Research
The ability of FDPr to report on enzymatic activity makes it a valuable tool for systems biology and omics research, which aim to understand the complex interactions within biological systems on a global scale.
Applications in Systems Biology and Omics:
Proteomics: FDPr-based probes could be used in activity-based protein profiling to identify and quantify active enzymes in complex biological samples. This information can provide insights into the functional state of the proteome. nih.govnih.govyoutube.comwashington.edugenomeweb.com
Metabolomics: As demonstrated with fluorescein diacetate, FDPr can be used to study cellular metabolism at the single-cell level. nih.gov By combining fluorescence imaging with mass spectrometry, it is possible to correlate enzymatic activity with the abundance of specific metabolites.
High-Throughput Screening: The fluorescent readout of FDPr makes it well-suited for high-throughput screening assays to identify modulators of enzymatic activity. This can be used for drug discovery and for studying the effects of genetic or environmental perturbations on cellular function.
By providing a dynamic and spatially resolved measure of enzymatic activity, FDPr can help to elucidate the complex regulatory networks that govern cellular behavior, contributing to a more holistic understanding of biological systems.
Q & A
Q. What are the recommended methods for synthesizing and characterizing fluorescein dipropionate, and how can researchers ensure reproducibility?
this compound synthesis typically involves esterification of fluorescein with propionic anhydride under controlled conditions. Key steps include refluxing in anhydrous environments and purification via column chromatography. Characterization requires 1H/13C NMR spectroscopy to confirm ester bond formation and HPLC (e.g., C18 column, 1 mL/min flow rate) to assess purity (>95%) . For reproducibility, document reaction parameters (temperature, solvent ratios) and validate analytical methods using system suitability tests (e.g., tailing factor ≤1.5, RSD ≤2%) as per pharmacopeial standards .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines , testing degradation under light, humidity, and temperature stressors. Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for impurity formation. This compound is light-sensitive; store desiccated at -20°C in amber vials to prevent hydrolysis or photodegradation . Quantify degradation products against reference standards (e.g., USP/EP impurities) and report acceptance criteria (total impurities ≤2.0%) .
Q. What analytical techniques are critical for assessing this compound purity in complex matrices?
Combine reverse-phase HPLC (e.g., 5 µL injection, UV detection at 494 nm) with mass spectrometry for structural confirmation. System suitability must resolve related compounds (e.g., fluorescein monoesters) with a resolution ≥2.0 . For biological samples, employ solid-phase extraction to isolate the compound before analysis. Validate methods using spike-recovery experiments (target: 90–110% recovery) .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s fluorescence quantum yield for bioimaging applications?
Use a multivariate experimental design (e.g., full factorial or response surface methodology) to test solvent polarity, pH, and temperature effects on fluorescence. Measure quantum yield via comparative actinometry using rhodamine B as a reference. Advanced studies may employ time-resolved fluorescence spectroscopy to probe microenvironment interactions (e.g., viscosity, polarity in cellular membranes) . Document all variables in supplementary materials to enable replication .
Q. What strategies reconcile contradictory data on this compound’s photostability across studies?
Conduct meta-analyses to identify methodological inconsistencies (e.g., light source intensity, exposure duration). Replicate studies under standardized conditions (e.g., ISO irradiance guidelines) and use kinetic modeling to compare degradation rates. Cross-validate findings with orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. HPLC) . Address discrepancies by reporting detailed experimental setups, including instrument calibration data .
Q. How can nanoparticle formulations of this compound enhance its physicochemical properties for drug delivery?
Apply Rapid Expansion of Supercritical Solutions (RESS) to produce nanoparticles (e.g., 65 nm average size). Optimize parameters like extraction pressure (e.g., 150–250 bar) and co-solvent fraction (e.g., ethanol:CO₂ ratios) using a factorial design . Characterize nanoparticles via dynamic light scattering (DLS) and SEM to confirm size reduction and morphology. Assess encapsulation efficiency and release kinetics in simulated biological fluids .
What frameworks (e.g., PICOT, FINER) are effective for formulating hypothesis-driven research questions involving this compound?
Use PICOT to structure studies:
- Population : Target biological system (e.g., in vitro cell lines).
- Intervention : this compound concentration/delivery method.
- Comparison : Controls (e.g., free fluorescein).
- Outcome : Quantifiable metrics (e.g., fluorescence intensity, cytotoxicity).
- Timeframe : Exposure duration. Apply FINER criteria to ensure feasibility, novelty, and relevance. Pilot studies are critical to refine scope and avoid overambitious designs .
Methodological Best Practices
Q. How should researchers report experimental protocols involving this compound to meet journal reproducibility standards?
Follow Beilstein Journal guidelines :
- Provide step-by-step synthesis/purification details in the main text or supplementary files.
- Include raw data (e.g., NMR spectra, HPLC chromatograms) as downloadable files.
- For known compounds, cite prior synthesis methods; for novel derivatives, report full spectroscopic data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Validate with ANOVA for inter-group comparisons and Bland-Altman plots for method agreement. Open-source tools like R or Python’s SciPy ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
